molecular formula C23H30N2O2 B11554778 N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide

Cat. No.: B11554778
M. Wt: 366.5 g/mol
InChI Key: FPLWAMRGWMQYAI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and an octanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.

    Substitution with 2,5-Dimethylphenyl Group: The benzamide core is then subjected to a Friedel-Crafts acylation reaction with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Octanoylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octanoylamino group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)benzamide: Lacks the octanoylamino group, resulting in different chemical properties and biological activities.

    N-(2,5-dimethylphenyl)-4-(butanoylamino)benzamide: Contains a shorter butanoylamino group, which may affect its solubility and reactivity.

    N-(2,5-dimethylphenyl)-4-(decanoylamino)benzamide: Contains a longer decanoylamino group, which may influence its hydrophobicity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide

InChI

InChI=1S/C23H30N2O2/c1-4-5-6-7-8-9-22(26)24-20-14-12-19(13-15-20)23(27)25-21-16-17(2)10-11-18(21)3/h10-16H,4-9H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

FPLWAMRGWMQYAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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